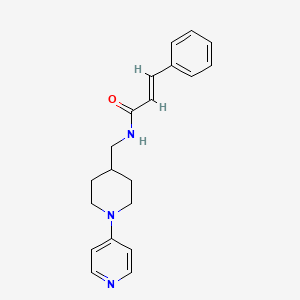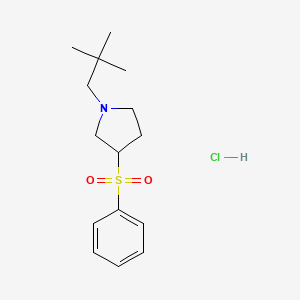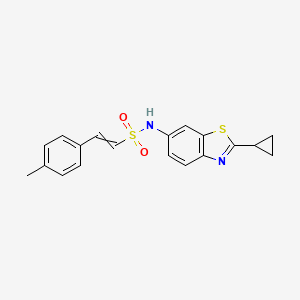![molecular formula C21H27N5O3 B2778965 9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848919-35-7](/img/structure/B2778965.png)
9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Affinity and Binding Modes at Adenosine Receptors
Research by Szymańska et al. (2016) on a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones demonstrated their affinities for adenosine receptors (ARs), highlighting the compound's potential as a potent A1 AR antagonist. Structure-activity relationships were established, and docking experiments suggested differences in binding affinities due to structural variations within AR subtypes. This work suggests a basis for the development of selective antagonists for AR subtypes, which could be beneficial in treating conditions influenced by adenosine receptor activity (Szymańska et al., 2016).
Potential Anticancer Agents
Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes showing good anti-proliferative properties against cancer cell lines. This synthesis pathway could potentially be applied to related compounds for evaluating their anticancer properties. The study highlights the importance of structural features like the 2-hydroxy phenyl group at specific positions for promising anticancer activity (Mulakayala et al., 2012).
Neurodegenerative Diseases Treatment
Koch et al. (2013) prepared a library of tetrahydropyrimido[2,1-f]purinediones with varying substituents, evaluated for interactions with adenosine receptor subtypes and monoamine oxidases (MAO). These compounds, including 3-propargyl-substituted derivatives, showed potential as multi-target drugs for neurodegenerative diseases. The dual activity against adenosine receptors and MAO suggests a synergistic approach to treating conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).
Antibacterial Activity
Retnosari et al. (2021) synthesized derivatives from vanillin and evaluated their antibacterial activity against various bacteria. The study indicates that specific structural modifications can enhance antibacterial properties, suggesting potential applications of related compounds in combating bacterial infections (Retnosari et al., 2021).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13-8-14(2)10-16(9-13)25-11-15(3)12-26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)6-7-29-5/h8-10,15H,6-7,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNRZTRGBCIGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2778882.png)
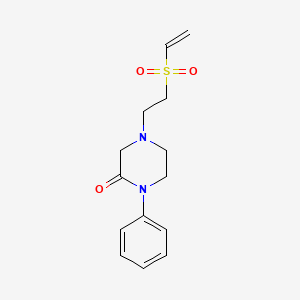
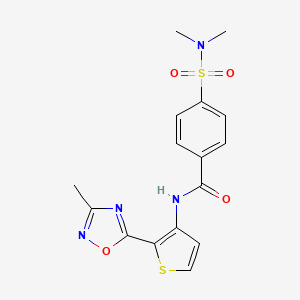
![ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate](/img/structure/B2778886.png)
![4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2778887.png)
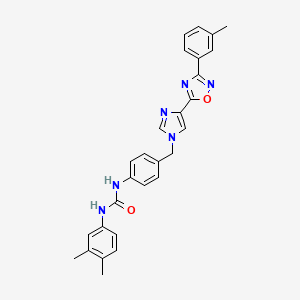
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2778889.png)
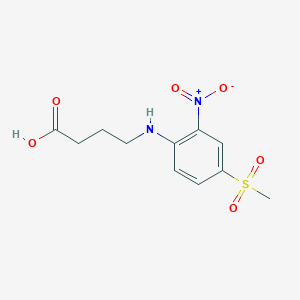
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-2-chloro-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2778891.png)
![2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778893.png)
![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2778897.png)
